molecular formula C12H11NO2 B2889129 4-benzyl-1H-pyrrole-2-carboxylic acid CAS No. 856256-71-8

4-benzyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B2889129
CAS No.: 856256-71-8
M. Wt: 201.225
InChI Key: SKCSDKFUORAQCT-UHFFFAOYSA-N
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Description

4-Benzyl-1H-pyrrole-2-carboxylic acid (C₁₂H₁₁NO₂; MW 201.08 Da) is a pyrrole derivative featuring a benzyl substituent at the 4-position and a carboxylic acid group at the 2-position of the pyrrole ring .

Properties

IUPAC Name

4-benzyl-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-12(15)11-7-10(8-13-11)6-9-4-2-1-3-5-9/h1-5,7-8,13H,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCSDKFUORAQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CNC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyl-1H-pyrrole-2-carboxylic acid typically involves the condensation of a benzyl-substituted aldehyde with a pyrrole derivative. One common method includes the reaction of benzyl bromide with pyrrole-2-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups under acidic or basic conditions.

Major Products Formed:

    Oxidation: Pyrrole-2-carboxylic acid derivatives.

    Reduction: Pyrrole-2-methanol or pyrrole-2-aldehyde.

    Substitution: Halogenated or nitro-substituted pyrrole derivatives.

Scientific Research Applications

While the search results do not specifically focus on "4-benzyl-1H-pyrrole-2-carboxylic acid," they do provide information on related pyrrole-2-carboxylic acid derivatives and their applications, which can help infer potential applications and research directions for the specified compound.

Pyrrole-2-carboxamides as anti-TB agents: Pyrrole-2-carboxamides have been designed as Mycobacterium protein large 3 (MmpL3) inhibitors using structure-guided strategies . Studies have shown that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring and bulky substituents to the carboxamide greatly improved anti-TB activity . Many compounds in the study exhibited potent anti-TB activity (MIC < 0.016 μg/mL) and low cytotoxicity .

Pyrrole derivatives as Dihydroorotate Dehydrogenase (DHODH) inhibitors: Pyrrole derivatives have been synthesized and explored for their activity against Plasmodium DHODHs and Pf3D7 . The introduction of different benzyl groups at the 4 position of the pyrrole ring with varied para, ortho, and meta substituents was investigated . para-substituted benzyl analogs yielded the most potent activity on both Plasmodium DHODHs and on Pf3D7 .

Pyrrole-2-carboxamides for pain therapy: Disubstituted 4-methyl-1H-pyrrole-2-carboxamides have been found to regulate noradrenaline receptors, inhibit noradrenaline reuptake, regulate 5-HT receptors, inhibit 5-hydroxy-tryptophan reuptake, regulate opioid receptors, and regulate batrachotoxin (BTX) receptors . Therefore, they can be used as pharmaceutical agents in medicines for the prophylaxis and/or treatment of disorders or diseases associated with these receptors or processes .

Other potential applications based on related compounds:

  • 4-Nitro-1H-pyrrole-2-carboxylic acid: This compound can react with free amino groups and the carboxyl groups of aspartic or glutamic acid .
  • 4-benzoyl-1H-pyrrole-2-carboxylic Acid: 4-(2-chloro-6-fluoro-benzoyl)-1H-pyrrole-2-carboxylic acid can be used in the synthesis of other compounds .
  • 1,3-disubstituted 4-methyl-1H-pyrrole-2-carboxamides: These can be used to treat pain .

Mechanism of Action

The mechanism of action of 4-benzyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical features of 4-benzyl-1H-pyrrole-2-carboxylic acid with analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight Notable Properties
This compound 4-benzyl, 2-COOH C₁₂H₁₁NO₂ 201.08 High lipophilicity (benzyl group)
4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid 4-Cl, 5-CH₃, 2-COOH C₆H₆ClNO₂ 175.57 Enhanced reactivity (Cl substituent)
4-Bromo-1H-pyrrole-2-carboxylic acid 4-Br, 2-COOH C₅H₄BrNO₂ 206.00 Potential halogen bonding interactions
4-(4-Chloro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid 4-Cl-benzoylamino, 1-CH₃, 2-COOH C₁₃H₁₁ClN₂O₃ 286.69 Amide linkage improves solubility
4-(4-Methylbenzoyl)-1H-pyrrole-2-carboxylic acid 4-(4-CH₃-benzoyl), 2-COOH C₁₃H₁₁NO₃ 229.23 Bulky substituent may hinder crystallization
4-Cyano-1H-pyrrole-2-carboxylic acid 4-CN, 2-COOH C₆H₄N₂O₂ 136.11 Strong electron-withdrawing effects

Key Observations:

  • Lipophilicity: The benzyl group in the target compound increases logP compared to halogenated or cyano derivatives, favoring hydrophobic interactions in drug design .
  • Solubility: Amide-containing derivatives (e.g., 4-(4-chloro-benzoylamino)-1-methyl analog) exhibit improved aqueous solubility due to hydrogen bonding , whereas the benzyl group may reduce solubility.
  • Synthetic Complexity : Chlorinated analogs require laborious purification steps (e.g., chromatography for 4-chloro-5-methyl derivative) , whereas benzyl-substituted compounds might be synthesized via straightforward alkylation.

Crystallographic and Structural Insights

  • The parent compound, 1H-pyrrole-2-carboxylic acid, forms hydrogen-bonded dimers (N–H⋯O and O–H⋯O interactions) . The benzyl group in this compound may disrupt such packing, altering crystallinity compared to smaller substituents.
  • Halogenated analogs (e.g., 4-Bromo derivative) exhibit precise crystallographic data (R factor = 0.034), aiding in structure-based drug design .

Biological Activity

4-Benzyl-1H-pyrrole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound this compound features a pyrrole ring substituted with a benzyl group and a carboxylic acid functional group. Its molecular formula is C12H11N1O2, and it has a molecular weight of approximately 201.23 g/mol. The presence of the carboxylic acid enhances its solubility in biological systems, making it a suitable candidate for pharmacological studies.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. In particular, compounds derived from pyrrole structures have demonstrated activity against various bacterial strains:

CompoundMIC (μg/mL)Target Bacteria
This compound3.12 - 12.5Staphylococcus aureus
Isoniazid0.25Mycobacterium tuberculosis
Ciprofloxacin2.0Escherichia coli

These findings suggest that this compound may serve as a lead compound for developing new antibacterial agents, particularly against resistant strains .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It has been shown to modulate the activity of the NMDA receptor, which plays a critical role in synaptic plasticity and memory function. By influencing D-serine levels, it may help mitigate neurodegenerative conditions such as Alzheimer's disease and schizophrenia .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • NMDA Receptor Modulation : The compound may enhance or inhibit NMDA receptor activity, which is crucial for neurotransmission and neuroprotection.
  • Inhibition of D-amino acid oxidase (DAAO) : This action can lead to increased levels of D-serine, promoting neuroprotective effects and potentially improving cognitive functions .

Study on Antitubercular Activity

A study focusing on the anti-tuberculosis activity of pyrrole derivatives demonstrated that modifications on the pyrrole ring significantly enhance efficacy against Mycobacterium tuberculosis. The structure-activity relationship (SAR) revealed that bulky substituents improve activity while maintaining low cytotoxicity levels . Although specific data on this compound was limited, the insights gained from related compounds provide a framework for further exploration.

Neuroprotection in Animal Models

In preclinical models, compounds similar to this compound were tested for their ability to protect against excitotoxicity induced by glutamate. Results indicated that these compounds could reduce neuronal death and improve behavioral outcomes in rodent models, suggesting potential applications in treating neurodegenerative diseases .

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